2-Chloro-4-cyclopropylbenzohydrazide
Overview
Description
2-Chloro-4-cyclopropylbenzohydrazide is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 g/mol . It is a derivative of benzohydrazide, which is known for its diverse biological properties, including anti-bacterial, anti-fungal, anti-inflammatory, and anti-cancer activities . The compound features a benzohydrazide core substituted with a chlorine atom at the second position and a cyclopropyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropylbenzohydrazide typically involves the reaction of 2-chloro-4-cyclopropylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general procedure involves:
- Dissolving 2-chloro-4-cyclopropylbenzoic acid in ethanol.
- Adding hydrazine hydrate to the solution.
- Refluxing the mixture for several hours.
- Cooling the reaction mixture to room temperature.
- Filtering and washing the resulting precipitate with water.
- Recrystallizing the product from ethanol to obtain pure this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropylbenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Condensation Reactions: The reactions are usually performed in ethanol or methanol under reflux conditions.
Major Products Formed
Substitution Reactions: Substituted benzohydrazides.
Oxidation Reactions: Oxidized derivatives of benzohydrazide.
Reduction Reactions: Reduced forms of benzohydrazide.
Condensation Reactions: Hydrazones.
Scientific Research Applications
2-Chloro-4-cyclopropylbenzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-bacterial, anti-fungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its anti-bacterial activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzohydrazide: Similar structure but lacks the cyclopropyl group.
4-Cyclopropylbenzohydrazide: Similar structure but lacks the chlorine atom.
2-Chloro-4-methylbenzohydrazide: Similar structure but has a methyl group instead of a cyclopropyl group.
Uniqueness
2-Chloro-4-cyclopropylbenzohydrazide is unique due to the presence of both the chlorine atom and the cyclopropyl group, which may contribute to its distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-4-cyclopropylbenzohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-5-7(6-1-2-6)3-4-8(9)10(14)13-12/h3-6H,1-2,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFYDASDTSHZLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C(=O)NN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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